molecular formula C10H10N2 B13688141 3-(4-Methyl-2-pyrrolyl)pyridine

3-(4-Methyl-2-pyrrolyl)pyridine

Cat. No.: B13688141
M. Wt: 158.20 g/mol
InChI Key: UEMKUUNKTZXLBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methyl-2-pyrrolyl)pyridine is an aromatic heterocyclic compound of significant interest in advanced chemical research, particularly in the fields of coordination chemistry and catalysis. This high-purity reagent, with the molecular formula C10H10N2 and a molecular weight of 158.20 g/mol, features a molecular scaffold that juxtaposes an electron-rich pyrrole ring with an electron-deficient pyridine ring. This creates a distinct electronic landscape, making it an excellent candidate for developing novel metal complexes . The core research value of this compound lies in its ability to act as a versatile bidentate ligand. The sp²-hybridized nitrogen of the pyridine ring, with its localized lone pair, and the nitrogen of the pyrrole ring, whose lone pair is delocalized in the aromatic π-system, can coordinate to a central metal atom to form stable complexes . These complexes are pivotal for exploring new catalytic systems. For instance, iron and ruthenium complexes incorporating similar pyrrolyl-pyridine motifs have been studied for their catalytic activity in important organic transformations, such as C-C bond coupling reactions, and for their unique photophysical properties . The presence of the 4-methyl group on the pyrrole ring allows for fine-tuning of the ligand's steric and electronic properties, which is a critical parameter for optimizing the performance of the resulting catalyst . Researchers utilize this compound as a key building block in the synthesis of more complex molecular architectures. Its structure is related to the pyrrolopyridine family, a class of fused heterocycles found in various natural products and known for a broad spectrum of pharmacological activities, underscoring the potential of this scaffold in medicinal chemistry discovery programs . This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

3-(4-methyl-1H-pyrrol-2-yl)pyridine

InChI

InChI=1S/C10H10N2/c1-8-5-10(12-6-8)9-3-2-4-11-7-9/h2-7,12H,1H3

InChI Key

UEMKUUNKTZXLBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=C1)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Route Summary Table

Method Key Reagents/Intermediates Catalyst/Base Solvent/Conditions Yield Range Advantages Limitations
Suzuki–Miyaura Coupling 4-Methylpyrrolyl boronic acid + 3-bromopyridine Pd(PPh3)4, K2CO3 Toluene/THF, 80–100 °C, N2 40–80% High selectivity, well-studied Boronic acid instability
Stille Coupling 1-Methyl-2-(tributylstannyl)pyrrole + 3-bromopyridine Pd(0) Toluene, 100 °C ~28% Alternative when boronic acids fail Toxic organostannanes, moderate yield
Direct Arylation Pyrrole + pyridine derivatives Pd or other metals Various, often high temp Not well documented Atom economy, fewer steps Requires optimization, selectivity issues

Experimental Notes and Considerations

  • Base Sensitivity: Pyrrole nitrogen is weakly acidic (pKa ~23), requiring strong bases like sodium hydride or n-butyllithium for deprotonation during boronic acid formation or lithiation steps.
  • Protecting Groups: Use of Boc or SEM protecting groups on pyrrole nitrogen can improve stability during synthesis and purification.
  • Purification: Flash chromatography using ethyl acetate/hexane mixtures is common for isolating the final compound.
  • Characterization: 1H NMR, MS, and X-ray crystallography confirm structure and purity. Characteristic signals include pyridine and pyrrole aromatic protons and methyl group singlets near 2.5 ppm.

Research Findings and Structural Insights

  • The synthesized 3-(4-Methyl-2-pyrrolyl)pyridine and related compounds exhibit interesting hydrogen bonding patterns in the solid state, often forming chain-like networks via intermolecular N–H···N bonds.
  • Solvent molecules such as methanol or ethanol can be retained in the crystal lattice, influencing packing and stability.
  • These structural features are relevant for designing ligands in coordination chemistry, particularly for lanthanide complexes.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-2-pyrrolyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or pyrrole rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce partially or fully reduced pyridine or pyrrole rings.

Scientific Research Applications

3-(4-Methyl-2-pyrrolyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-2-pyrrolyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Structure-Activity Relationships (SAR)

The 3-(piperidin-4-ylmethoxy)pyridine scaffold (e.g., compound 5 in ) demonstrates high LSD1 inhibition (Ki = 29 nM) and selectivity over monoamine oxidases (MAO-A/B) (>160-fold). Key structural features contributing to its potency include:

  • Piperidine-4-ylmethoxy group : Enhances binding to LSD1's substrate pocket via hydrophobic and hydrogen-bonding interactions .
  • Pyridine core : Serves as a rigid scaffold for substituent optimization .
  • Para-substituted phenyl groups : Improve inhibitory activity (e.g., -CF₃ or -OCF₃ at R6 boosts potency by up to 79×) .

Table 1: SAR and Potency of Selected LSD1 Inhibitors

Compound Structural Feature LSD1 Ki (nM) Selectivity (vs. MAO-A/B) Cellular EC₅₀ (μM)
3-(Piperidin-4-ylmethoxy)pyridine (Compound 5) Piperidine-4-ylmethoxy, para-CF₃ phenyl 29 >160× 0.28–8.6
Tranylcypromine (TCP) Cyclopropylamine 20,000 Low (MAO-A/B inhibition) 10–50
GSK2879552 Irreversible LSD1 binder 3.5 Moderate 0.1–1.0
Selectivity and Mechanism of Action
  • 3-(Piperidin-4-ylmethoxy)pyridine derivatives act as competitive inhibitors against dimethylated H3K4 peptide substrates, binding to LSD1's catalytic pocket without affecting other histone marks (e.g., H3K4me3) .
  • In contrast, tranylcypromine derivatives (e.g., TCP) inhibit LSD1 irreversibly but lack selectivity, strongly inhibiting MAO-A/B, which can cause neurotoxicity .
Cellular and Anticancer Activity
  • 3-(Piperidin-4-ylmethoxy)pyridine compounds suppress proliferation in MLL-rearranged leukemia and ER-negative breast cancer cells (EC₅₀ = 0.28–8.6 μM) while sparing normal fibroblasts .
  • ABT-089 (), a pyrrolidinylmethoxy-pyridine derivative, targets neuronal nicotinic receptors but lacks LSD1 activity, highlighting the specificity of the piperidine-containing series .
  • SIB-1757/SIB-1893 (–13), though pyridine-based, target metabotropic glutamate receptors (mGluR5) and NMDA receptors, illustrating structural versatility in pyridine derivatives .
Pharmacokinetic and Drug-Likeness Considerations
  • The piperidine-4-ylmethoxy group improves metabolic stability compared to cyclopropylamine-containing inhibitors (e.g., TCP), which are prone to oxidative degradation .
  • Docking studies (Schrödinger Suite, 2015) predict favorable interactions between the pyridine core and LSD1’s FAD-binding domain, rationalizing high potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.